N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized using 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve continuous flow processes and the use of solid acid catalysts to enhance yield and selectivity. These methods are designed to be scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of copper catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is utilized in the development of fluorescent probes and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Biological Studies: It serves as a tool for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole moiety can bind to the active site of enzymes, inhibiting their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-bromobenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and participate in halogen bonding .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQHJVMRNBQXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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